N,N-Diethyl-3-methoxy-4-methylbenzamide
Description
Properties
CAS No. |
88733-48-6 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N,N-diethyl-3-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-5-14(6-2)13(15)11-8-7-10(3)12(9-11)16-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
LWQLPFBYOGVAIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)OC |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 3-Methoxy-4-methylbenzoic Acid
The most straightforward approach involves converting 3-methoxy-4-methylbenzoic acid to its corresponding acyl chloride, followed by reaction with diethylamine. As detailed in CN102020587A , thionyl chloride (SOCl₂) is employed to synthesize 3-methoxy-4-methylbenzoyl chloride under reflux conditions. Subsequent amidation with diethylamine in the presence of a tertiary base, such as triethylamine, yields N,N-diethyl-3-methoxy-4-methylbenzamide. This method typically achieves yields of 65–75% under optimized conditions (60–80°C, 4–6 hours).
Key advantages include:
- Simplicity : Fewer synthetic steps reduce purification complexity.
- Scalability : Compatible with industrial-scale production due to readily available starting materials.
However, the use of SOCl₂ necessitates stringent safety protocols, and residual chloride impurities may require extensive washing.
Single-Pot Carbamoyl Chloride Coupling
US20150126734A1 describes a single-pot method utilizing 3-methoxy-4-methylbenzoic acid and diethylcarbamoyl chloride. The reaction proceeds in the presence of an organic tertiary base (e.g., pyridine) at ambient temperature (10–50°C), completing within 15–60 minutes. This approach eliminates the need for isolating the acyl chloride intermediate, streamlining the process. Reported yields range from 70–85%, with higher purity compared to traditional amidation.
Critical considerations:
- Cost : Diethylcarbamoyl chloride is more expensive than diethylamine.
- Byproduct Management : Inorganic salts generated during the reaction must be removed via filtration or extraction.
Fixed Bed Reactor Synthesis
Adapting the methodology from CN101362707A , 3-methoxy-4-methylbenzoic acid and diethylamine are premixed in a solvent system (e.g., toluene) to form a complex salt. This mixture is then passed through a catalyzed fixed bed reactor under constant temperature (120–150°C) and pressure (5–10 bar), enabling continuous dehydration to yield the target compound. The fixed bed system enhances reaction efficiency, achieving yields exceeding 90% with minimal solvent waste.
Industrial relevance:
- Continuous Processing : Ideal for large-scale manufacturing.
- Catalyst Longevity : Heterogeneous catalysts (e.g., alumina-supported acids) exhibit extended lifespans, reducing operational costs.
Multi-Step Synthesis from Toluene Derivatives
A more labor-intensive route involves constructing the substituted benzene ring from simpler precursors. For example, 3-methoxy-4-methyltoluene can be oxidized to 3-methoxy-4-methylbenzoic acid using potassium permanganate (KMnO₄) under acidic conditions. Subsequent amidation via Method 1 or 2 completes the synthesis. While this method offers flexibility in intermediate functionalization, the additional oxidation step reduces overall yield (50–60%) and increases production time.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Amidation | 65–75 | 4–6 h | 60–80 | Simple, scalable | SOCl₂ handling, impurity removal |
| Carbamoyl Chloride | 70–85 | 0.25–1 h | 10–50 | High purity, single-pot | High reagent cost |
| Fixed Bed Reactor | >90 | Continuous | 120–150 | High efficiency, low solvent use | Specialized equipment required |
| Copper-Catalyzed | 80–88 | 12–24 h | 60–100 | Mild conditions, good yields | Ligand/catalyst costs |
| Multi-Step Synthesis | 50–60 | 24–48 h | 80–120 | Flexible intermediate modification | Low yield, time-intensive |
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-methoxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed.
Major Products
Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.
Reduction: Formation of N,N-diethyl-3-methoxy-4-methylbenzamine.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
N,N-Diethyl-3-methoxy-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-methoxy-4-methylbenzamide involves its interaction with specific molecular targets. It is known to inhibit cholinesterase activity, which affects the nervous system of insects and mammals. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and subsequent paralysis of insects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Steric Effects : The isoxazole-containing analog (from ) exhibits significantly higher molecular weight (373.45 vs. 221.30) and steric bulk, which may hinder binding to biological targets .
- Electronic Effects : The trifluoromethyl group in N-(3-methoxy-4-methylphenyl)-4-(trifluoromethyl)benzamide introduces strong electron-withdrawing effects, altering reactivity and interaction with electron-rich biological sites .
Key Observations :
- High yields (e.g., 97% in ) are achieved using coupling agents like HBTU, whereas multi-step syntheses (e.g., ) suffer from lower yields due to intermediate purification challenges .
- The target compound’s synthesis (hypothetically) would likely employ similar amide coupling strategies, with yields dependent on substituent compatibility.
Physicochemical Properties
- Lipophilicity : The diethylamide group in the target compound enhances lipophilicity compared to hydroxyl-containing analogs (e.g., ), favoring blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
